molecular formula C15H10FNO2S B4268324 6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid

6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid

Cat. No. B4268324
M. Wt: 287.31 g/mol
InChI Key: DTUUYAZBACADPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid, also known as FMTQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid exerts its biological activity by inhibiting the activity of specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. This compound has also been shown to exhibit low toxicity in animal models, suggesting its potential as a safe drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit high purity and stability, which is important for reproducibility of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer, bacterial infections, and inflammation. Another potential direction is the use of this compound in the development of organic electronic devices such as solar cells and transistors. Additionally, the study of this compound in environmental science could lead to the development of new methods for the detection and removal of heavy metal ions from water.

Scientific Research Applications

6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammation. In material science, this compound has been studied for its potential applications in the development of organic electronic devices such as solar cells and transistors. In environmental science, this compound has been studied for its potential applications in the detection and removal of heavy metal ions from water.

properties

IUPAC Name

6-fluoro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUUYAZBACADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Reactant of Route 6
6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.